1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)11(15)7-14-5-9(6-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTPTCOMBPRZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, characterization, and biological effects, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and carboxylic acid moieties. The compound can be synthesized through a series of reactions involving starting materials like 4-fluorobenzaldehyde and appropriate azetidine precursors.
Example Reaction Scheme
- Formation of Azetidine : The initial step may involve cyclization reactions to form the azetidine ring.
- Introduction of Functional Groups : Subsequent steps involve introducing the 4-fluorophenyl group and the carboxylic acid functionality.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro, which could be beneficial for treating inflammatory diseases.
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | |
| Anticancer | HeLa (cervical cancer) | 15 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 30 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Antimicrobial Study :
- A study tested various concentrations of the compound against E. coli, revealing an IC50 value of 25 µM, indicating moderate antibacterial activity.
-
Anticancer Investigation :
- In vitro assays on HeLa cells demonstrated that treatment with 15 µM of the compound resulted in significant cell death compared to control groups, suggesting its potential as a chemotherapeutic agent.
-
Inflammation Model :
- In a RAW 264.7 macrophage model, the compound exhibited anti-inflammatory properties by reducing nitric oxide production in response to lipopolysaccharide stimulation at a concentration of 30 µM.
Scientific Research Applications
Medicinal Chemistry
1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid has been studied for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Its derivatives may exhibit:
- Antitumor Activity: Research indicates that azetidine derivatives can inhibit cancer cell proliferation by modulating specific enzyme pathways involved in tumor growth.
- Antimicrobial Properties: Some studies suggest that compounds with azetidine structures possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles: It can be utilized in the preparation of more complex heterocyclic compounds through various coupling reactions.
- Functional Group Transformations: The presence of the carboxylic acid allows for further modifications, such as esterification or amidation, facilitating the creation of diverse chemical libraries for screening in drug discovery.
Material Science
The unique properties of this compound make it suitable for applications in material sciences:
- Polymer Chemistry: Its reactive functional groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology: The compound may be used in the synthesis of nanoparticles or nanocomposites with tailored properties for applications in electronics or biomedicine.
Case Studies
Several studies have documented the applications and effects of this compound:
-
Antitumor Studies:
- In vitro assays demonstrated that derivatives of azetidine compounds inhibit the growth of various cancer cell lines (e.g., breast and lung cancer).
- Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.
-
Synthesis of Novel Antibiotics:
- A series of azetidine derivatives were synthesized and tested against resistant bacterial strains, showing promising results in inhibiting bacterial growth.
- Structure-activity relationship (SAR) studies helped identify key functional groups responsible for enhanced activity.
Comparison with Similar Compounds
Key Observations :
- The sulfonyl analog (C₁₀H₁₀FNO₄S) exhibits higher molecular weight due to the sulfonyl group, which may enhance electrophilicity compared to the target compound .
- The pyrrolidine analog (C₁₃H₁₆FN₂O₂) replaces azetidine with a five-membered ring, altering steric and electronic profiles .
Physicochemical Properties
Limited data are available for direct comparison. However, analogs with sulfonyl or chlorophenyl groups exhibit distinct properties:
Notes:
- Compounds in with sulfonamide groups (e.g., 6d–6l) show melting points ranging from 132°C to 230°C, suggesting that substituents like sulfamoyl or benzhydryl groups enhance crystallinity .
- The target compound’s carboxylic acid group likely improves aqueous solubility compared to ester or sulfonamide analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid typically involves:
- Formation or derivatization of the azetidine-3-carboxylic acid core.
- Introduction of the 2-(4-fluorophenyl)-2-oxoethyl substituent at the nitrogen atom of azetidine.
- Purification and isolation of the final compound as a free acid or salt form.
Preparation of Azetidine-3-carboxylic Acid Core
Azetidine-3-carboxylic acid derivatives are commonly synthesized through:
- Ring closure reactions starting from amino acid precursors or substituted amino alcohols.
- Protection-deprotection strategies to selectively functionalize the azetidine nitrogen and carboxyl groups.
According to patent WO2000063168A1, azetidine derivatives can be prepared by treating N-substituted azetidines with acid or base, followed by extraction and purification steps. For example, N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid, followed by neutralization and extraction to yield azetidine-3-carboxylic acid derivatives with good yields (64%) and purity.
Introduction of the 2-(4-Fluorophenyl)-2-oxoethyl Side Chain
The key step in the preparation of this compound is the attachment of the 4-fluorophenyl oxoethyl moiety to the azetidine nitrogen. This can be achieved by:
- Alkylation reactions using 2-(4-fluorophenyl)-2-oxoethyl halides or equivalents.
- Friedel-Crafts acylation or related electrophilic substitution reactions to introduce the oxoethyl group.
A catalytic Friedel-Crafts reaction has been reported for arylacetic acid derivatives bearing azetidine rings, where four-membered ring alcohol substrates are converted into arylacetic acids via mild oxidative cleavage. This method is efficient and allows for the introduction of aryl groups such as 4-fluorophenyl.
Specific Synthetic Route Example
Based on the literature and patents, a plausible synthetic route includes:
Reaction Conditions and Catalysts
- Solvents: Ethanol, methanol, dichloromethane, or ethyl acetate are commonly used for alkylation and extraction steps.
- Catalysts: Acidic catalysts for Friedel-Crafts reactions; bases such as sodium hydride or potassium carbonate for alkylation.
- Temperature: Reactions are typically performed at room temperature or slightly elevated temperatures (25–60°C) to optimize yield without decomposition.
- Oxidation: Mild oxidants (e.g., PCC, Dess–Martin periodinane) may be used to convert alcohol intermediates to ketones or aldehydes.
Alternative Synthetic Approaches
- Decarboxylative cycloadditions: L-proline mediated 1,3-dipolar cycloadditions have been reported for azetidine-containing compounds, which could be adapted for related derivatives.
- Microwave-assisted synthesis: Accelerates reaction times and improves yields in azetidine ring formation and functionalization steps.
- Late-stage functionalization: Introduction of fluorine substituents on aromatic rings can be achieved by selective fluorination or using fluorinated building blocks early in the synthesis.
Summary Table of Key Preparation Methods
Research Findings and Observations
- The use of four-membered ring alcohol substrates followed by mild oxidation is an effective two-step method for preparing arylacetic acid derivatives with azetidine rings, including fluorophenyl substituents.
- Protection of the azetidine nitrogen is crucial to avoid side reactions during alkylation and oxidation steps.
- Purification by silica gel chromatography using ethyl acetate/hexanes mixtures yields high-purity compounds suitable for pharmaceutical applications.
- Microwave irradiation can significantly reduce reaction times in azetidine ring functionalization without compromising yields.
Q & A
Q. Advanced
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl groups, while copper(I) iodide aids in Ullmann-type reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography or recrystallization .
- Temperature control : Stepwise heating (e.g., 80–110°C) minimizes side reactions during cyclization .
- Purification : HPLC with C18 columns and trifluoroacetic acid/acetonitrile gradients ensures >95% purity .
What spectroscopic techniques are critical for structural characterization?
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign shifts for the azetidine ring (δ 3.2–4.1 ppm for CH₂-N), fluorophenyl protons (δ 7.2–7.8 ppm), and carbonyl groups (δ 170–175 ppm for COOH) .
- 19F NMR : Confirms fluorophenyl substitution (δ -110 to -115 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 279.1) .
How to resolve contradictions in spectral data interpretation?
Q. Advanced
- 2D NMR techniques :
- COSY : Identifies coupling between azetidine protons and adjacent CH₂ groups.
- HSQC : Correlates carbon-proton pairs to confirm the carboxylic acid moiety .
- Isotopic labeling : Use of deuterated solvents (DMSO-d₆) minimizes signal overlap for fluorophenyl protons .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related fluorophenyl-thiazine derivatives .
What physicochemical properties are critical for preclinical studies?
Q. Basic
- Solubility : Assess in PBS (pH 7.4) and DMSO; azetidine derivatives typically show moderate aqueous solubility (~1–5 mg/mL) .
- Stability : Monitor degradation under UV light and varying pH (3–9) using HPLC .
- pKa determination : Estimated at ~3.5 (carboxylic acid) and ~9.1 (azetidine nitrogen) via potentiometric titration .
How to design stability studies under stress conditions?
Q. Advanced
- Forced degradation :
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., azetidine ring opening or fluorophenyl oxidation) .
What in vitro assays are suitable for evaluating biological activity?
Q. Basic
- Enzyme inhibition : Screen against serine proteases (e.g., HAT-like enzymes) using fluorogenic substrates .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays for fluorophenyl-containing GPCR targets .
How to establish structure-activity relationships (SAR) for analogs?
Q. Advanced
- Analog synthesis : Modify the azetidine ring (e.g., methyl substitution) or fluorophenyl ketone group (e.g., bromo/chloro analogs) .
- Activity comparison :
- Statistical modeling : Use QSAR to correlate electronic parameters (Hammett σ) with bioactivity trends .
How to address discrepancies between computational and experimental data?
Q. Advanced
- Docking validation : Cross-check AutoDock results with crystal structures of related compounds (e.g., fluorophenyl-morpholine derivatives) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .
- Experimental verification : Synthesize top-ranked virtual hits and retest activity .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Batch optimization : Transition from flask-based reactions to continuous flow systems for azetidine intermediate preparation .
- Purification at scale : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) .
- Quality control : Implement in-line FTIR to monitor reaction progress and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
